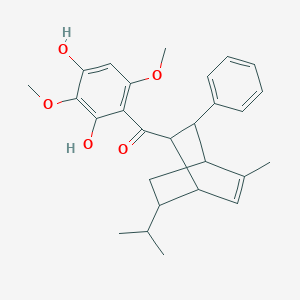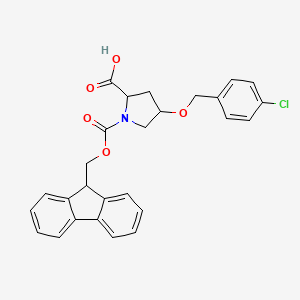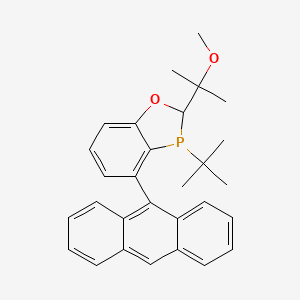
Propazine-d14 (di-iso-propyl-d14)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propazine-d14 (di-iso-propyl-d14) is a stable isotope-labeled compound used primarily in environmental testing and research. It is a derivative of propazine, a herbicide belonging to the triazine class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the iso-propyl groups, making it useful for various analytical applications .
Vorbereitungsmethoden
The synthesis of Propazine-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the iso-propyl groups of propazine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propazine, ensuring that the iso-propyl groups are deuterated from the beginning.
Industrial production methods typically involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Propazine-d14 (di-iso-propyl-d14) undergoes various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propazine-d14 (di-iso-propyl-d14) has several scientific research applications, including:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect and quantify the presence of propazine and its metabolites.
Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior and fate of propazine in various matrices.
Biological Studies: It is used to investigate the metabolism and bioaccumulation of propazine in biological systems.
Medical Research: The compound can be used to study the potential endocrine-disrupting effects of propazine and its metabolites.
Wirkmechanismus
The mechanism of action of Propazine-d14 (di-iso-propyl-d14) is similar to that of propazine. It primarily acts as an inhibitor of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of ATP synthesis and ultimately results in the death of the plant. The molecular targets involved include the D1 protein of the photosystem II complex .
Vergleich Mit ähnlichen Verbindungen
Propazine-d14 (di-iso-propyl-d14) can be compared with other deuterated triazine herbicides, such as:
Atrazine-d5: Another deuterated triazine used in similar applications.
Simazine-d10: A deuterated analog of simazine, used for environmental and analytical studies.
The uniqueness of Propazine-d14 (di-iso-propyl-d14) lies in its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy .
Eigenschaften
Molekularformel |
C9H16ClN5 |
|---|---|
Molekulargewicht |
243.79 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |
InChI-Schlüssel |
WJNRPILHGGKWCK-ZVEBFXSZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)





![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
